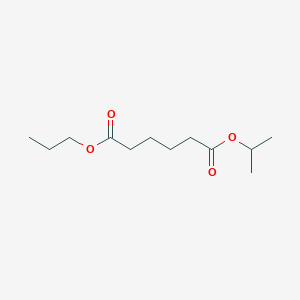![molecular formula C28H38O6 B13846599 5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxywithastramonolide typically involves the extraction from the roots of Withania somnifera. The extraction process often employs solvents such as methanol, ethanol, or a mixture of water and alcohol . Advanced techniques like supercritical fluid extraction and pressurized liquid extraction are also used to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of 12-Deoxywithastramonolide focuses on optimizing the extraction process to ensure high yield and purity. This involves the use of large-scale extraction equipment and the implementation of green extraction techniques to minimize the use of toxic solvents and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Deoxywithastramonolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 12-Deoxywithastramonolide, each with unique biological activities .
Applications De Recherche Scientifique
12-Deoxywithastramonolide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 12-Deoxywithastramonolide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- Withanolide A
- Withanolide B
- Withanone
- 27-Hydroxywithanolide B
- Withanoside IV
- Withanoside V
Comparison: 12-Deoxywithastramonolide is unique among withanolides due to its specific structural features and biological activities. While other withanolides also exhibit anti-inflammatory and anti-cancer properties, 12-Deoxywithastramonolide has shown distinct efficacy in inhibiting HIV-1 replication, highlighting its potential as an antiviral agent . Additionally, its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C28H38O6 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
5-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3 |
Clé InChI |
AWVMHXZWAKRDGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



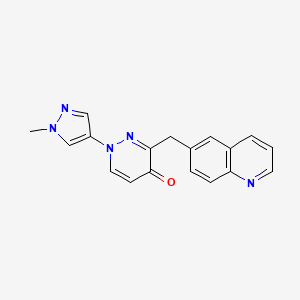
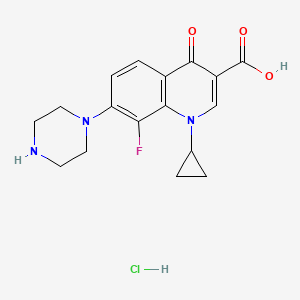
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)

![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
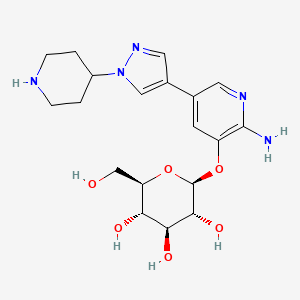
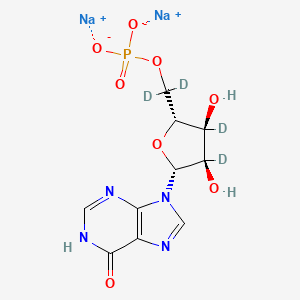
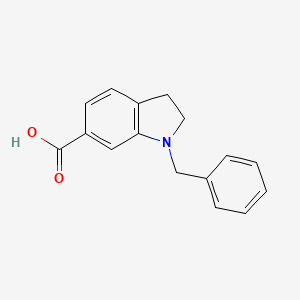
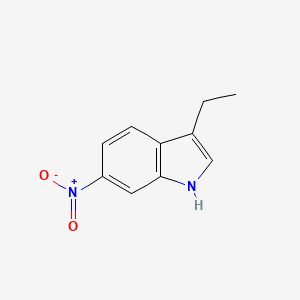
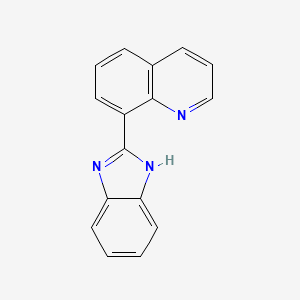
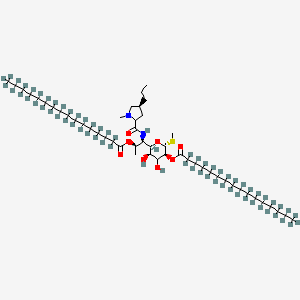
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
